1-Cyano-1-phenyl-2,2,2-trifluoroethanol
Overview
Description
1-Cyano-1-phenyl-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of a cyano group (–CN), a phenyl group (–C6H5), and a trifluoromethyl group (–CF3) attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-1-phenyl-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetonitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-1-phenyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce amines .
Scientific Research Applications
1-Cyano-1-phenyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyano-1-phenyl-2,2,2-trifluoroethanol exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-Phenyl-2,2,2-trifluoroethanol: Lacks the cyano group, resulting in different reactivity and applications.
2,2,2-Trifluoroethanol: A simpler compound with only the trifluoromethyl group, used in different contexts.
1-Cyano-2,2,2-trifluoroethanol: Similar structure but without the phenyl group, leading to distinct chemical behavior.
Uniqueness: 1-Cyano-1-phenyl-2,2,2-trifluoroethanol is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the cyano and trifluoromethyl groups makes it particularly valuable in synthetic chemistry and research .
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-phenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXHDJHFAYTIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404817 | |
Record name | 1-Cyano-1-phenyl-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-04-9 | |
Record name | 1-Cyano-1-phenyl-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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